molecular formula C17H24ClFN2O B6694778 N-(6-fluoro-2,3-dihydro-1H-inden-1-yl)-3-piperidin-4-ylpropanamide;hydrochloride

N-(6-fluoro-2,3-dihydro-1H-inden-1-yl)-3-piperidin-4-ylpropanamide;hydrochloride

Cat. No.: B6694778
M. Wt: 326.8 g/mol
InChI Key: DFRCGFUHACNBMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-fluoro-2,3-dihydro-1H-inden-1-yl)-3-piperidin-4-ylpropanamide;hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(6-fluoro-2,3-dihydro-1H-inden-1-yl)-3-piperidin-4-ylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O.ClH/c18-14-4-2-13-3-5-16(15(13)11-14)20-17(21)6-1-12-7-9-19-10-8-12;/h2,4,11-12,16,19H,1,3,5-10H2,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRCGFUHACNBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1NC(=O)CCC3CCNCC3)C=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-2,3-dihydro-1H-inden-1-yl)-3-piperidin-4-ylpropanamide;hydrochloride typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Indene Moiety: The synthesis begins with the preparation of the 6-fluoro-2,3-dihydro-1H-indene intermediate. This can be achieved through a series of reactions including halogenation, cyclization, and reduction.

    Attachment of the Piperidine Ring: The next step involves the introduction of the piperidine ring. This is typically done through nucleophilic substitution reactions, where the indene intermediate reacts with a piperidine derivative under basic conditions.

    Formation of the Propanamide Group: The final step involves the formation of the propanamide group. This can be achieved through amide bond formation reactions, where the piperidine-indene intermediate reacts with a suitable acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-2,3-dihydro-1H-inden-1-yl)-3-piperidin-4-ylpropanamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluoro group on the indene moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(6-fluoro-2,3-dihydro-1H-inden-1-yl)-3-piperidin-4-ylpropanamide;hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Pharmacology: It is used in pharmacological studies to understand its effects on various biological targets.

    Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms.

    Industrial Applications: It may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-fluoro-2,3-dihydro-1H-inden-1-yl)-3-piperidin-4-ylpropanamide;hydrochloride involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid
  • 5-Fluoro-2-methyl-1H-inden-3-yl)acetic acid
  • 2,3-Dihydro-1H-indene-1-acetic acid

Uniqueness

N-(6-fluoro-2,3-dihydro-1H-inden-1-yl)-3-piperidin-4-ylpropanamide;hydrochloride is unique due to its specific combination of structural features, including the fluoro-substituted indene moiety, the piperidine ring, and the propanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.